molecular formula C24H28N4O2S B12134958 N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide

N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide

Cat. No.: B12134958
M. Wt: 436.6 g/mol
InChI Key: HIFNHQCEYHSGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide is a complex organic compound that features a unique structure combining a thiophene ring, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperazine and pyridine groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-4-(pyridin-2-yl)piperazine: Similar structure but lacks the thiophene ring.

    4-methoxy-N-(4-methyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)benzamide: Similar structure but with different substitutions on the aromatic rings.

Uniqueness

N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other compounds

Properties

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H28N4O2S/c1-17-18(2)31-24(26-23(29)19-7-9-20(30-3)10-8-19)21(17)16-27-12-14-28(15-13-27)22-6-4-5-11-25-22/h4-11H,12-16H2,1-3H3,(H,26,29)

InChI Key

HIFNHQCEYHSGGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCN(CC2)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.